

Spectroscopic Profile of 1-Boc-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-pyrazole**

Cat. No.: **B1340091**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile building block, **1-Boc-pyrazole** (tert-butyl 1H-pyrazole-1-carboxylate). The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry applications.

Introduction

1-Boc-pyrazole is a key intermediate in organic synthesis, offering a protected pyrazole moiety that can be readily deprotected under acidic conditions. Its use is prevalent in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. Accurate and thorough spectroscopic characterization is paramount to ensure its identity and purity. This guide serves as a centralized resource for the essential spectroscopic data of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-Boc-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Boc-pyrazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.13	d	2.8	1H	H-5
7.68	d	1.5	1H	H-3
6.38	dd	2.8, 1.5	1H	H-4
1.62	s	-	9H	$\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **1-Boc-pyrazole**

Chemical Shift (δ) ppm	Assignment
147.9	$\text{C}=\text{O}$
143.1	C-3
131.0	C-5
110.2	C-4
85.0	$\text{C}(\text{CH}_3)_3$
28.1	$\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Boc-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2981	Medium	C-H stretch (alkyl)
1748	Strong	C=O stretch (carbamate)
1535	Medium	C=N stretch (pyrazole ring)
1373	Strong	C-H bend (t-butyl)
1298	Strong	C-O stretch
1149	Strong	C-O stretch

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Boc-pyrazole**

Ion	m/z (Predicted)	Notes
[M+H] ⁺	169.0971	Protonated molecule
[M+Na] ⁺	191.0791	Sodium adduct
[M] ⁺	168.0899	Molecular ion

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

Experimental Protocols

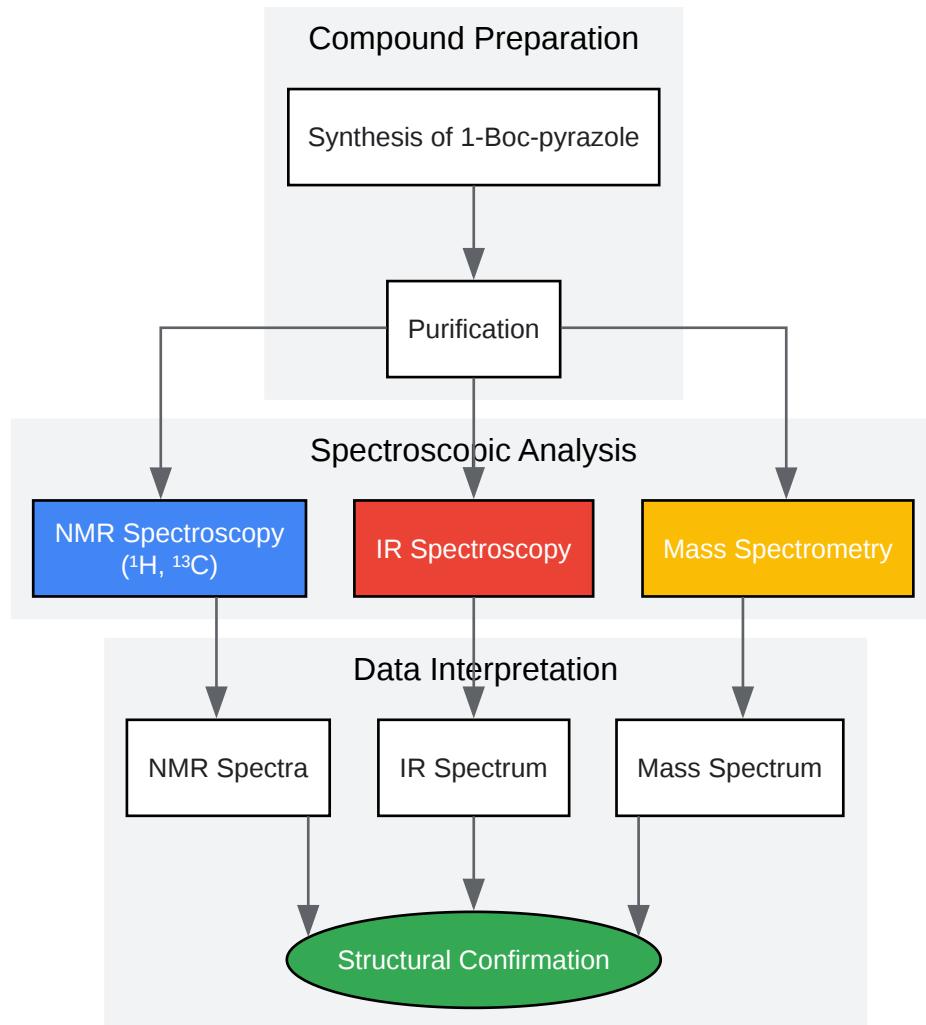
The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A solution of **1-Boc-pyrazole** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like **1-Boc-pyrazole**, the IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}). Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.


Mass Spectrometry

Mass spectral analysis is generally performed using either Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons, leading to ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets, resulting in the formation of protonated molecules or other adducts.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-Boc-pyrazole**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Boc-pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1340091#spectroscopic-data-of-1-boc-pyrazole-nmr-ir-ms\]](https://www.benchchem.com/product/b1340091#spectroscopic-data-of-1-boc-pyrazole-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com